molecular formula C14H18N2O3 B7587034 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

货号 B7587034
分子量: 262.30 g/mol
InChI 键: YFHWADWLRKMQQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has been shown to have potential therapeutic applications in cancer treatment.

作用机制

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA), an essential component of the ribosome. By inhibiting rRNA synthesis, 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid disrupts the protein synthesis machinery of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to have anti-tumor activity in vivo, with minimal toxicity to normal tissues.

实验室实验的优点和局限性

One of the main advantages of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in lab experiments. For example, it can be difficult to obtain high yields of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid, and the compound is not very soluble in water, which can make it challenging to work with.

未来方向

There are several future directions for research on 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods to produce 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in larger quantities. Another area of interest is the identification of biomarkers that can predict response to 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid treatment. Additionally, there is ongoing research to explore the combination of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid with other cancer treatments to enhance its efficacy. Finally, there is interest in exploring the potential of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in the treatment of other diseases beyond cancer, such as viral infections.
Conclusion:
3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid is a promising small molecule inhibitor that targets RNA polymerase I transcription and has potential therapeutic applications in cancer treatment. Its selectivity for cancer cells and ability to disrupt protein synthesis machinery make it a promising candidate for future research. With ongoing research, 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid could become an important tool in the fight against cancer and other diseases.

合成方法

The synthesis of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid involves several steps, including the reaction of 3-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with cyclopropylamine to form the desired product. The synthesis has been optimized to produce high yields of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid with high purity.

科学研究应用

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been tested in preclinical models of various types of cancer, including breast cancer, ovarian cancer, and leukemia, and has shown promising results.

属性

IUPAC Name

3-[[[cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-16(12-6-7-12)14(19)15-9-10-4-3-5-11(8-10)13(17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHWADWLRKMQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。